molecular formula C15H10Cl2N2O3 B4426189 4,6-dichloro-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one

4,6-dichloro-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B4426189
M. Wt: 337.2 g/mol
InChI Key: WQSCNQPHEUGDBK-UHFFFAOYSA-N
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Description

4,6-dichloro-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one, also known as AG-490, is a synthetic compound that belongs to the family of indolinones. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and survival.

Mechanism of Action

4,6-dichloro-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one exerts its pharmacological effects by inhibiting the activity of JAK2, a tyrosine kinase that is involved in the activation of the STAT signaling pathway. This pathway plays a critical role in regulating various cellular processes, including cell growth, differentiation, and survival. By blocking this pathway, this compound can inhibit the growth and proliferation of cancer cells and modulate the immune response in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity in various preclinical models. It can induce apoptosis, inhibit cell proliferation and migration, and block angiogenesis in cancer cells. In addition, this compound has been shown to modulate the immune response by regulating the production of cytokines and chemokines, which are involved in the pathogenesis of autoimmune and inflammatory diseases.

Advantages and Limitations for Lab Experiments

4,6-dichloro-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one is a potent and specific inhibitor of the JAK/STAT signaling pathway, which makes it a valuable tool for studying the role of this pathway in various cellular processes. However, its use in lab experiments is limited by its poor solubility in water and its potential toxicity at high concentrations. Moreover, this compound may exhibit off-target effects on other signaling pathways, which may complicate the interpretation of experimental results.

Future Directions

Despite the promising preclinical data, the clinical development of 4,6-dichloro-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one has been limited by its poor pharmacokinetic properties and potential toxicity. Future research efforts should focus on developing more potent and selective JAK/STAT inhibitors with improved pharmacokinetic profiles and reduced toxicity. Moreover, the therapeutic potential of this compound in combination with other anticancer agents or immunomodulatory drugs should be explored in clinical trials. Finally, the role of the JAK/STAT signaling pathway in various diseases, including cancer, autoimmune disorders, and inflammatory diseases, should be further elucidated to identify new therapeutic targets for drug development.

Scientific Research Applications

4,6-dichloro-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK/STAT signaling pathway, which is frequently dysregulated in many types of cancer. Moreover, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

properties

IUPAC Name

4,6-dichloro-3-hydroxy-3-(2-oxo-2-pyridin-3-ylethyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3/c16-9-4-10(17)13-11(5-9)19-14(21)15(13,22)6-12(20)8-2-1-3-18-7-8/h1-5,7,22H,6H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSCNQPHEUGDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CC2(C3=C(C=C(C=C3Cl)Cl)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-dichloro-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
4,6-dichloro-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one

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